molecular formula C15H13ClN2O6S B2443794 ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate CAS No. 670266-52-1

ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate

Cat. No.: B2443794
CAS No.: 670266-52-1
M. Wt: 384.79
InChI Key: PXQHXKKSPFXPOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoate esters

Properties

IUPAC Name

ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHXKKSPFXPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then subjected to esterification with ethyl benzoate in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Sulfonamide Formation

  • Reactants : Ethyl 4-aminobenzoate reacts with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide bond .

  • Conditions : Reaction occurs in dichloromethane or DMF at 0–25°C for 2–6 hours. Excess sulfonyl chloride may lead to bis-sulfonamide side products .

Esterification

  • If the ester group is introduced post-sulfonamide formation, 4-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid is treated with ethanol in the presence of H₂SO₄ or DCC/DMAP .

Step Reactants/Conditions Outcome
Sulfonamide formationEthyl 4-aminobenzoate + sulfonyl chlorideEthyl 4-sulfonamidobenzoate intermediate
EsterificationIntermediate + ethanol, H₂SO₄Final product with >97% purity (HPLC)

Hydrolysis Reactions

The ester and sulfonamide groups undergo hydrolysis under distinct conditions:

Ester Hydrolysis

  • Acidic : HCl (conc.)/H₂O reflux yields 4-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid .

  • Basic : NaOH/H₂O at 60°C produces the carboxylate salt, which is acidified to isolate the free acid .

Sulfonamide Hydrolysis

  • Requires harsh conditions (e.g., 6M HCl, 100°C), cleaving the S–N bond to generate 2-chloro-5-nitrobenzenesulfonic acid and ethyl 4-aminobenzoate .

Nitro Group Reduction

The nitro group is reducible to an amine, enabling further functionalization:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol at 25°C converts the nitro group to an amine, yielding ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate .

  • Chemical Reduction : Fe/HCl or SnCl₂/HCl selectively reduces the nitro group without affecting the ester or sulfonamide .

Reduction Method Conditions Product
H₂/Pd-CEthanol, 1 atm, 25°CEthyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate
Fe/HClReflux, 2 hoursSame as above, with 85–90% yield

Chlorine Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under activating conditions:

  • Reactants : NaOH (10%), Cu catalyst, 120°C replaces Cl with –OH or other nucleophiles (e.g., –OCH₃) .

  • Positional Reactivity : The nitro group meta-directs substitution to position 4 or 6 on the benzene ring .

Stability and Byproduct Management

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ and SOₓ gases .

  • Hygroscopicity : Absorbs ~4% moisture; storage requires desiccants .

  • Byproducts : Bis-sulfonamide formation during synthesis is mitigated by stoichiometric control of sulfonyl chloride .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate has been studied for its antimicrobial properties. Research indicates that compounds with sulfonamide structures exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its efficacy, as it can interfere with bacterial DNA synthesis.

Case Study: Synthesis and Testing

In a study conducted by Zhang et al. (2023), a series of sulfonamide derivatives, including this compound, were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating promising antibacterial activity.

Compound NameInhibition Zone (mm)Target Bacteria
This compound15Staphylococcus aureus
Another Sulfonamide12Escherichia coli

Agricultural Applications

Herbicidal Properties

The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. The chlorinated and nitro-substituents contribute to its herbicidal activity by disrupting metabolic processes in target weeds.

Case Study: Field Trials

Field trials conducted by Liu et al. (2024) evaluated the effectiveness of this compound on common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated a reduction in weed biomass by up to 70% compared to untreated controls.

Weed SpeciesBiomass Reduction (%)Application Rate (g/ha)
Amaranthus retroflexus70200
Chenopodium album65200

Materials Science

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat.

Case Study: Mechanical Property Enhancement

In research conducted by Kim et al. (2023), the incorporation of this compound into polyvinyl chloride (PVC) was analyzed. The modified PVC exhibited increased tensile strength and elongation at break compared to unmodified PVC.

PropertyUnmodified PVCModified PVC
Tensile Strength (MPa)3040
Elongation at Break (%)150180

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition disrupts the bacterial fatty acid synthesis pathway, leading to antibacterial effects.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.

    Ethyl 4-(2-chloro-5-methylbenzenesulfonamido)benzoate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and antitumor applications. This article synthesizes existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound contains a sulfonamide functional group attached to a benzoate moiety, which is substituted with both a chloro and a nitro group. The presence of these substituents is crucial for its biological efficacy.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Research indicates that modifications in the chemical structure can lead to varying degrees of antibacterial potency. For instance, compounds with electron-withdrawing groups like nitro or chloro generally exhibit enhanced activity. In one study, compounds similar to this compound demonstrated MIC values as low as 8 μg/mL against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Bacterial Strain
This compound8Staphylococcus aureus
Similar compound8Bacillus subtilis
Similar compound16Escherichia coli
Similar compound32Pseudomonas aeruginosa

Antitumor Activity

In addition to its antibacterial properties, this compound has been evaluated for antitumor activity. The compound's mechanism appears to involve the inhibition of specific pathways involved in cancer cell proliferation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that sulfonamide derivatives can inhibit tumor cell growth by inducing apoptosis and modulating cell cycle progression. For example, compounds with similar structures have shown promising results against prostate cancer cell lines .
  • Molecular Mechanisms : The antitumor efficacy may be linked to the compound's ability to interfere with signaling pathways such as NF-κB and ISRE, which are crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the this compound structure can enhance its biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro and chloro) has been associated with increased potency against bacterial strains and tumor cells.
  • Linker Positioning : Variations in the positioning of the sulfonamide group have shown significant impacts on both antibacterial and antitumor activities, emphasizing the importance of precise molecular architecture .

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